3-Mercaptohexanal can be derived from natural sources, particularly during the fermentation processes of certain foods and beverages, such as wine. It is formed through the enzymatic cleavage of cysteine conjugates that are present in grape musts. The compound's formation is influenced by various factors including yeast strains used in fermentation and the composition of the grape must.
This compound falls under the classification of thiols and aldehydes. It is categorized as a volatile sulfur compound, which are known for their significant impact on the aroma profiles of various food products.
The synthesis of 3-Mercaptohexanal can be achieved through several methods:
The enzymatic method typically requires controlled conditions to optimize yield and selectivity. Parameters such as pH, temperature, and substrate concentration are critical for maximizing enzyme activity during synthesis.
The molecular formula for 3-Mercaptohexanal is , with a molecular weight of approximately 134.24 g/mol. The structure features a six-carbon chain with a thiol group at the third carbon and an aldehyde group at one end.
3-Mercaptohexanal participates in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., acidic or basic environments) that promote reactivity.
The mechanism by which 3-Mercaptohexanal acts in biological systems primarily involves its role as a flavor compound. It contributes to the aroma profile of wines and other fermented products by interacting with olfactory receptors in humans, leading to sensory perceptions associated with these foods.
Relevant data indicate that the compound's volatility allows it to evaporate easily, contributing to its presence in gaseous form during fermentation processes.
3-Mercaptohexanal has several applications in scientific research:
3-Mercaptohexanol (3MH) stands as a structurally distinctive organosulfur compound that exerts a profound organoleptic influence across food and beverage matrices despite its trace occurrence. This alkanethiol features a six-carbon chain with a sulfhydryl group at the third position and a hydroxyl terminus, creating a bifunctional molecule with significant flavor implications. Designated chemically as 3-sulfanylhexan-1-ol, this compound exemplifies how minimal molecular frameworks can generate potent sensory effects at parts-per-trillion concentrations. The compound's discovery in passion fruit and subsequent identification in wines revolutionized the understanding of varietal aromas, particularly in Sauvignon blanc wines where it contributes essential tropical fruit nuances. Its exceptional sensory properties stem from an exceptionally low odor threshold, enabling it to shape flavor profiles even when present in nanogram quantities. The compound's enantiomeric distribution further modulates its sensory expression, creating a complex relationship between chemical structure and perceived aroma that continues to engage flavor chemists and enologists [1] [3].
3-Mercaptohexanol represents a chiral C6 alkanethiol formally classified as 3-sulfanylhexan-1-ol under IUPAC nomenclature, reflecting the sulfhydryl moiety at carbon position 3 and the terminal alcohol functionality. This volatile sulfur compound is registered under the CAS identifier 51755-83-0, providing a unique reference across chemical databases. The compound's molecular formula, C₆H₁₄OS, corresponds to an average molecular mass of 134.24 g/mol, with a monoisotopic molecular weight of 134.0765 g/mol. The structural framework positions it within the alkylthiol chemical family, characterized by the -SH functional group appended to an aliphatic hydrocarbon chain [3] [5] [6].
Table 1: Systematic Nomenclature and Chemical Identification of 3-Mercaptohexanol
Nomenclature Type | Designation |
---|---|
IUPAC Name | 3-Sulfanylhexan-1-ol |
Synonym (Common) | 3-Mercapto-1-hexanol |
Alternative Names | 3-Mercaptohexan-1-ol; 3-Sulphanylhexan-1-ol; FEMA 3850 |
CAS Registry Number | 51755-83-0 |
Chemical Formula | C₆H₁₄OS |
Molecular Weight | 134.24 g/mol |
Monoisotopic Mass | 134.0765 g/mol |
The compound's nomenclature reveals substantial terminological variation across scientific literature and industrial applications. While 3-mercaptohexanol remains the prevalent term in flavor chemistry contexts, the suffix -sulfanyl increasingly appears in chemical databases to designate the thiol functional group. The designation FEMA 3850 references its inclusion in the Flavor and Extract Manufacturers Association inventory as a recognized flavor ingredient. This terminological diversity reflects both historical naming conventions and evolving chemical nomenclature standards [3] [6].
The molecular architecture of 3-mercaptohexanol features a hexanol backbone with stereogenic centers that impart significant configurational complexity. The chiral carbon at position 3 creates two enantiomeric forms: (R)-3-mercaptohexanol and (S)-3-mercaptohexanol. These enantiomers exhibit differential olfactory properties despite identical molecular formulas, demonstrating the critical importance of stereochemistry in flavor perception. The compound possesses a rotatable bond count of 4 and a polar surface area of 20.23 Ų, parameters that influence its molecular conformation and intermolecular interactions. The molecule's logP value of approximately 1.38-2.06 indicates moderate lipophilicity, facilitating partitioning between hydrophilic and hydrophobic matrices in food systems [3] [4] [6].
Table 2: Molecular Properties and Structural Features of 3-Mercaptohexanol
Molecular Property | Value/Characteristic |
---|---|
Hydrogen Bond Donors | 2 (thiol and hydroxyl groups) |
Hydrogen Bond Acceptors | 1 (hydroxyl group) |
Rotatable Bond Count | 4 |
Polar Surface Area | 20.23 Ų |
Predicted logP | 1.38-2.06 |
Water Solubility | 2.4 g/L (predicted) |
Enantiomeric Forms | (R)- and (S)- enantiomers |
The sulfhydryl group (-SH) constitutes the molecule's most reactive site, displaying both nucleophilic character and susceptibility to oxidation. This functionality readily forms disulfide bridges under oxidative conditions and participates in Michael addition reactions with α,β-unsaturated carbonyls. The primary alcohol moiety (-CH₂OH) contributes to the compound's moderate polarity and hydrogen-bonding capacity. These dual functional groups create a molecule that participates in diverse chemical interactions within biological and food matrices. The molecular geometry allows for internal hydrogen bonding between the hydroxyl proton and sulfur lone pairs, potentially stabilizing certain conformations that influence volatility and aroma release [3] [6].
Enantiomeric distribution significantly affects sensory properties, with the (S)-enantiomer demonstrating enrichment in passionfruit and certain wines. Research indicates that the (S)-configuration produces more pronounced fruity aromas compared to its (R)-counterpart, explaining its predominance in natural sources where intense tropical fruit notes characterize the aroma profile. Commercial preparations often exist as racemic mixtures (50:50 enantiomeric ratio), though enantioselective synthesis routes increasingly target specific configurations for flavor applications requiring authenticity [3] [4].
The discovery of 3-mercaptohexanol fundamentally transformed understanding of varietal aromas in wines and tropical fruits. Initial investigations in the late 20th century identified this compound as the elusive "passion fruit thiol" responsible for the intense tropical notes in Sauvignon blanc wines. Researchers established its formation during fermentation through enzymatic cleavage of cysteine-S-conjugate precursors present in grape must, particularly S-3-(hexan-1-ol)-cysteine. This biosynthetic pathway explained how odorless grape precursors transform into potent aroma compounds through yeast metabolism during winemaking [1] [4].
Table 3: Historical Milestones in 3-Mercaptohexanol Research
Time Period | Research Milestone |
---|---|
1980s-1990s | Identification as key aroma contributor in Sauvignon blanc wines |
Early 2000s | Discovery of glutathione conjugate precursors in grape must |
2004 | Identification as component of human axillary sweat odor |
2007 | Detection in fruit peel of Poncilius trifiliata |
2011 | Characterization of enantiomeric distribution in passionfruit |
The compound's sensory significance extends beyond viticulture. Investigations revealed its presence in yellow and purple passionfruit (Passiflora edulis), where it contributes to the characteristic tropical fruit aroma. Subsequent research demonstrated its occurrence across diverse food systems: studies identified 3-mercaptohexanol esters in citrus relatives (Poncirus trifoliata) fruit peels, while microbiological research revealed its generation from non-volatile precursors by skin bacteria (Corynebacterium striatum) in human axillary secretions. The latter discovery explained its role as a contributor to human sweat odor, demonstrating how biological transformations release volatile thiols from cysteine conjugates through bacterial cystathionine β-lyase activity [1] [3].
Flavor applications expanded significantly following sensory characterizations that described its concentration-dependent aroma profile. Industry evaluations documented its transition from savory, rhubarb-like notes at 0.1% to fruitier expressions below 0.01% dilution. This unique sensory behavior established its versatility as a flavor ingredient capable of imparting diverse nuances depending on application concentration. The compound has been identified as the most significant flavor contributor in Grenache rosé wines, where it defines the varietal expression, and contributes essential notes to numerous other wines including Cabernet Sauvignon, Cabernet Franc, Bordeaux blends, Merlot, Sauvignon-Semillon, and Petit Arvine. The sensory characterization of the latter specifically noted the distinctive grapefruit and rhubarb notes attributable to 3-mercaptohexanol [1] [4].
The compound's biosynthetic pathways continue to be elucidated, with research confirming an alternative formation route involving the addition of sulfur sources to (E)-2-hexenal during fermentation. This non-enzymatic pathway explains its more widespread occurrence across grape varieties compared to thiols like 4-methyl-4-sulfanylpentan-2-one (4MMP), which require specific grape-derived precursors. The understanding of these formation mechanisms has enabled winemakers to develop precursor-directed approaches to enhance desirable thiol expression during fermentation [1].
Table 4: Occurrence and Sensory Descriptors of 3-Mercaptohexanol in Natural Sources
Source | Sensory Contribution | Concentration Range |
---|---|---|
Sauvignon Blanc Wines | Passion fruit, grapefruit, box tree | 10s-100s ng/L |
Passion Fruit | Tropical fruit, sulfurous | Not quantified |
Grenache Rosé | Primary varietal thiol | Significant contributor |
Petit Arvine Wine | Grapefruit, rhubarb | Not quantified |
Human Sweat | Axillary odor component | Trace levels |
Citrus Fruit Peel | Alkanoate derivatives | Not quantified |
The compound's chemical instability historically complicated its analysis, driving innovations in gas chromatography-mass spectrometry (GC-MS) techniques employing thiol-specific derivatization to enhance detection sensitivity. These analytical advances enabled precise quantification at parts-per-trillion levels, revealing its occurrence in concentrations ranging from tens to hundreds of ng/L in wines – far below human detection thresholds for most volatile compounds, yet profoundly influential due to its exceptionally low perception threshold of 60 ng/L in wine matrices. This analytical revolution transformed understanding of the molecular basis of food aromas, establishing trace thiols as indispensable components of flavor chemistry [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0